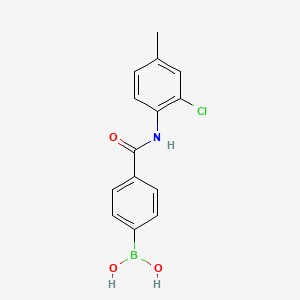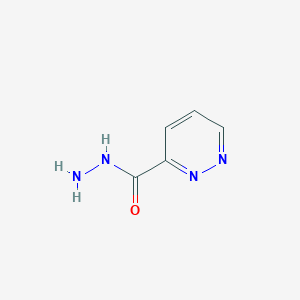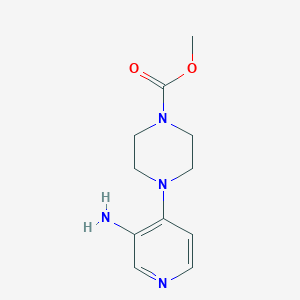
Methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, 1-Methylpiperazine, sodium triacetoxyborohydride, and acetic acid were added to a solution of 1-tert-butoxycarbonyl-4-piperidinone in dichloromethane at 0° C., and the resulting mixture was stirred at room temperature for 16 hours .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the X-ray structures of some compounds with CDK6 show that the compounds bind to the kinase-inactive conformation .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the reaction of 1-methyl-4-(piperidin-4-yl)piperazine with 1-fluoro-2-methoxy-4-nitrobenzene followed by catalytic hydrogenation was reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, 1-Methyl-4-(6-aminopyridin-3-yl)piperazine is a solid with a molecular weight of 192.26 .Applications De Recherche Scientifique
Anti-mycobacterial Activity
Piperazine and its analogues, including compounds like methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate, are crucial in medicinal chemistry for their anti-mycobacterial properties. These compounds serve as essential subunits in designing drugs against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structure-activity relationship (SAR) of these molecules aids in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Therapeutic Uses and Patent Review
Piperazine derivatives exhibit a wide range of therapeutic uses, including antipsychotic, antihistamine, antidepressant, anticancer, and antiviral activities, among others. Their modification enhances medicinal potential, indicating the scaffold's versatility in drug design. This flexibility allows for the exploration of piperazine-based molecules across several therapeutic areas, underscoring the importance of such compounds in drug discovery and development (Rathi et al., 2016).
DNA Binding and Pharmacological Aspects
Compounds with a piperazine subunit, such as methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate, are also studied for their ability to bind to the minor groove of DNA, influencing various biological processes. This interaction is crucial for understanding the molecular basis of drug action and for designing new therapeutic agents targeting specific DNA sequences or structures (Issar & Kakkar, 2013).
Role in D2-like Receptors and Antipsychotic Agents
Piperazine-based compounds, including those structurally related to methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate, play a significant role in modulating D2-like receptors, essential in developing antipsychotic agents. These compounds' pharmacophoric groups contribute to their potency and selectivity, offering insights into designing better therapeutic agents for neuropsychiatric disorders (Sikazwe et al., 2009).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-17-11(16)15-6-4-14(5-7-15)10-2-3-13-8-9(10)12/h2-3,8H,4-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGUMKBJECJVBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)C2=C(C=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




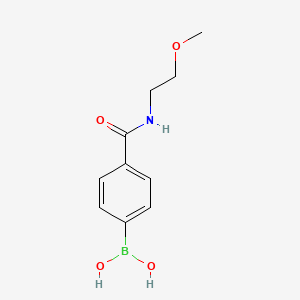
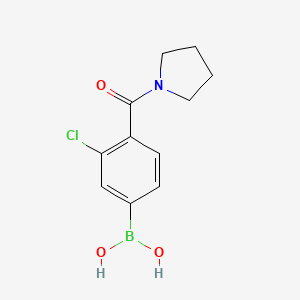
![Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B1418403.png)
![N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine dihydrochloride](/img/structure/B1418404.png)
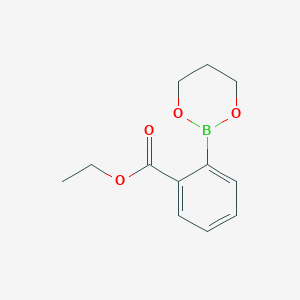
![2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride](/img/structure/B1418407.png)
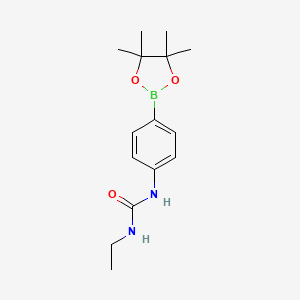
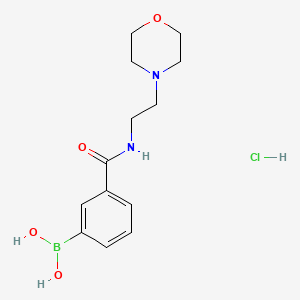
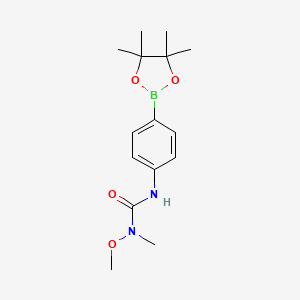
![7-Methylimidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B1418415.png)
